molecular formula C14H23N3O B7459177 N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7459177
M. Wt: 249.35 g/mol
InChI Key: HPNQNXQBCTXWTC-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDHPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of pyrazolone and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.

Mechanism of Action

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its effects through the inhibition of COX-2 and LOX enzymes. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, the compound has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its ability to selectively inhibit COX-2 and LOX enzymes, while leaving other enzymes unaffected. This selectivity makes the compound a promising candidate for the development of new anti-inflammatory drugs, as it may lead to fewer side effects than currently available treatments. However, one limitation of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's selective inhibition of COX-2 and LOX enzymes. Additionally, further studies are needed to fully understand the compound's mechanisms of action and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of new derivatives of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to compounds with improved potency and selectivity, further expanding the potential applications of this promising chemical compound.
Conclusion:
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a promising chemical compound with a range of potential applications in scientific research. The compound's ability to selectively inhibit COX-2 and LOX enzymes, as well as its anti-inflammatory, antioxidant, antifungal, and antibacterial properties, make it a promising candidate for the development of new drugs for a variety of conditions. Further research is needed to fully understand the compound's mechanisms of action and to explore its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with cycloheptylamine and acetic anhydride. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition has been shown to have therapeutic potential in a variety of conditions, including inflammation, pain, and cancer.

properties

IUPAC Name

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)10-14(18)15-13-7-5-3-4-6-8-13/h9,13H,3-8,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNQNXQBCTXWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide

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